molecular formula C18H14N4O5S B2773870 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine CAS No. 862976-90-7

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine

Cat. No.: B2773870
CAS No.: 862976-90-7
M. Wt: 398.39
InChI Key: BEBYMLJUAUJUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that belongs to the class of oxadiazole derivatives.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-23-9-3-4-10(12(5-9)24-2)16-21-22-17(27-16)20-18-19-11-6-13-14(26-8-25-13)7-15(11)28-18/h3-7H,8H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBYMLJUAUJUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC3=NC4=CC5=C(C=C4S3)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine typically involves a multi-step process. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding oxadiazole intermediate. This intermediate is then reacted with 1,3-dioxolo[4,5-f][1,3]benzothiazol-6-amine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, and temperature controls .

Chemical Reactions Analysis

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine can be compared with other oxadiazole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications The unique combination of the oxadiazole and benzothiazole moieties in N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[730

Biological Activity

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-amine is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an oxadiazole ring and multiple functional groups such as methoxy and thiol moieties. These structural characteristics are crucial for its biological activity.

Property Value
IUPAC Name This compound
Molecular Formula C₁₈H₁₈N₄O₄S
Molecular Weight 378.42 g/mol
CAS Number 941883-17-6

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies demonstrated that it inhibits cell growth by inducing apoptosis and interfering with cell cycle progression. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and proliferation, particularly those related to apoptosis (caspase activation) and cell cycle regulation (cyclin-dependent kinases).

Antimicrobial Activity

The compound has also shown promising results as an antimicrobial agent:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
    • Minimum Inhibitory Concentrations (MICs) were recorded at concentrations as low as 32 µg/mL against these strains.
Microbial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Effects

In vivo studies have suggested that the compound possesses anti-inflammatory properties:

  • Model Used : Carrageenan-induced paw edema in rats.
    • Results indicated a significant reduction in edema compared to control groups.

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth and inflammation.
  • Receptor Interaction : Potential binding to receptors that regulate apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cellular damage in cancer cells.

Case Studies

A notable study published in a peer-reviewed journal highlighted the efficacy of this compound in a xenograft model of breast cancer:

  • Study Design : Mice were implanted with MCF-7 cells and treated with varying doses of the compound.
    • Results showed a dose-dependent reduction in tumor volume after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what analytical techniques are used to confirm its purity and structure?

  • Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization reactions and functional group substitutions. For example, oxadiazole rings can be formed via condensation of hydrazides with carboxylic acids under dehydrating conditions. Post-synthesis, High-Performance Liquid Chromatography (HPLC) is used to assess purity (>95% typically required), while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity. X-ray crystallography may resolve stereochemical ambiguities in the tricyclic core .

Q. How does the compound’s tricyclic framework influence its physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : The rigid tricyclic structure (4,6-dioxa-10-thia-12-azatricyclo) contributes to low aqueous solubility due to high hydrophobicity. Stability studies under varying pH (e.g., 1.2–7.4) and temperature (25–40°C) are critical. Use polar aprotic solvents (e.g., DMSO) for dissolution, and employ thermogravimetric analysis (TGA) to assess thermal degradation profiles. Computational tools like COSMO-RS predict solubility parameters .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Initial screens include:

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based substrates.
  • Antimicrobial activity : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values.
    Reference compounds with similar scaffolds (e.g., thienotriazolopyrimidines) show activity against cancer and microbial targets .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict binding modes to biological targets?

  • Methodological Answer : Use Schrödinger Suite or AutoDock Vina for docking studies. Prepare the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level) and dock into target active sites (e.g., EGFR kinase or bacterial DNA gyrase). Validate predictions with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Cross-reference with crystallographic data of analogous inhibitors (e.g., PDB ID: 1M17) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics. Address this via:

  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes.
  • Formulation optimization : Nanoemulsions or cyclodextrin complexes to enhance bioavailability.
  • Pharmacokinetic profiling : IV/PO dosing in rodents to calculate AUC, Cₘₐₓ, and t₁/₂.
    For example, sulfonamide-containing analogs show improved in vivo retention .

Q. How can reaction mechanisms for key synthetic steps (e.g., oxadiazole formation) be elucidated?

  • Methodological Answer : Mechanistic studies employ isotopic labeling (e.g., ¹⁵N or ¹³C) to track atom migration during cyclization. Density Functional Theory (DFT) calculations identify transition states and activation energies. For oxadiazole synthesis, monitor intermediates via in-situ IR spectroscopy to detect carbonyl intermediates. Catalytic pathways (e.g., acid-mediated dehydration) are compared to microwave-assisted methods for yield optimization .

Q. What structural modifications enhance selectivity for a specific biological target (e.g., kinase vs. protease)?

  • Methodological Answer : Structure-activity relationship (SAR) studies focus on:

  • Substituent effects : Replace 2,4-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to alter π-π stacking.
  • Core flexibility : Introduce methylene spacers in the tricyclic system to modulate conformational rigidity.
  • Bioisosteric replacement : Substitute thia with oxa groups to reduce off-target interactions.
    Similar optimizations in triazolopyrimidine derivatives improved kinase selectivity by >50-fold .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.